molecular formula C9H10BrN3OS B254402 N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid

N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid

Cat. No. B254402
M. Wt: 288.17 g/mol
InChI Key: DUKRAWTWODGRSY-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid, also known as 'BFA', is a chemical compound that has gained significant attention in scientific research due to its various applications. BFA is a thiosemicarbazone derivative that has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and neurological disorders.

Mechanism of Action

The mechanism of action of BFA is not fully understood. However, it has been suggested that BFA exerts its antitumor activity by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. BFA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In the case of antiviral activity, BFA has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BFA has been found to exhibit various biochemical and physiological effects. In cancer cells, BFA has been shown to induce G2/M cell cycle arrest, leading to apoptosis. BFA has also been found to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune response. In addition, BFA has been found to increase the production of ROS, leading to oxidative stress and apoptosis. In neurons, BFA has been found to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

BFA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. BFA has also been shown to exhibit potent antitumor and antiviral activities, making it a useful tool for cancer and viral research. However, BFA also has some limitations. It is known to be unstable in aqueous solutions, which can make it difficult to work with. In addition, BFA has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for BFA research. One potential direction is to investigate the use of BFA in combination with other anticancer or antiviral agents to enhance their effectiveness. Another potential direction is to explore the use of BFA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFA and to identify potential targets for drug development.

Synthesis Methods

The synthesis of BFA involves the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide in the presence of allyl isothiocyanate. The resulting product is then treated with hydrochloric acid to obtain N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

BFA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and neuroprotective activities. In cancer research, BFA has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. BFA has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza virus. In addition, BFA has been found to protect neurons against oxidative stress-induced damage, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

Product Name

N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid

Molecular Formula

C9H10BrN3OS

Molecular Weight

288.17 g/mol

IUPAC Name

1-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C9H10BrN3OS/c1-2-5-11-9(15)13-12-6-7-3-4-8(10)14-7/h2-4,6H,1,5H2,(H2,11,13,15)/b12-6+

InChI Key

DUKRAWTWODGRSY-WUXMJOGZSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)Br

SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)Br

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)Br

Origin of Product

United States

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